molecular formula C5H5F2N3 B1434737 6-(Difluoromethyl)pyrimidin-4-amine CAS No. 1706464-15-4

6-(Difluoromethyl)pyrimidin-4-amine

Cat. No.: B1434737
CAS No.: 1706464-15-4
M. Wt: 145.11 g/mol
InChI Key: ILCQLABRJGVROZ-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a difluoromethyl group at the 6th position and an amino group at the 4th position of the pyrimidine ring.

Biochemical Analysis

Biochemical Properties

6-(Difluoromethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and nucleic acids. The compound is known to inhibit enzymes involved in pyrimidine metabolism, thereby affecting the synthesis of nucleotides. This interaction is crucial for its application in research related to cancer and antiviral therapies .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. Additionally, it affects the expression of genes involved in cell cycle regulation and DNA repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of target enzymes, leading to their inhibition. This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, including the upregulation of detoxifying enzymes and stress response proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and antiviral activity. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific membrane transporters. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and nucleic acids. Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-(difluoromethyl)pyrimidine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the substitution of the chlorine atom with an amino group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds. These products can have different properties and applications based on their chemical structure .

Scientific Research Applications

6-(Difluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Difluoromethyl)pyrimidin-4-amine include:

    Pyrimidifen: A commercial acaricide containing a pyrimidine moiety.

    Diflumetorim: A fungicide with a similar pyrimidine structure.

    Flufenerim: Another pyrimidine-based pesticide.

Uniqueness

This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and stability, making it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

6-(difluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-5(7)3-1-4(8)10-2-9-3/h1-2,5H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCQLABRJGVROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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